![molecular formula C18H20ClN3O B2792002 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2310104-48-2](/img/structure/B2792002.png)
4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDPB and is classified as a selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a relatively new receptor that has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. The purpose of
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
The results revealed that one of the compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Neurotoxic Potentials
A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
It was reported that AchE reduced activity affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with the SDH enzyme through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the normal function of the citric acid cycle and the electron transport chain .
Result of Action
The compound exhibits potent antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . The inhibition of the SDH enzyme disrupts energy production in these fungi, leading to their growth inhibition .
Future Directions
Given its potential as a therapeutic agent for cancer treatment, future research could focus on further exploring its pharmacological effects, optimizing its synthesis methods, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, given the broad range of biological activities exhibited by pyrazole-bearing compounds , there may be potential for this compound to be used in the treatment of other diseases as well.
properties
IUPAC Name |
4-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBBORCSLFRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide |
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